molecular formula C19H21Cl2N3O3S B2623188 N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide CAS No. 672949-72-3

N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide

Cat. No.: B2623188
CAS No.: 672949-72-3
M. Wt: 442.36
InChI Key: JMVQMXVVOQRMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperidine ring, a benzyl group, and a dichlorobenzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 1-benzyl-4-piperidone with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonyl hydrazide intermediate, which is then further reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonohydrazide group to amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. Additionally, the compound’s structural features allow it to interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

N’-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N’-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide in terms of its specific chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N'-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S/c20-16-6-7-17(21)18(12-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,23H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVQMXVVOQRMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.